molecular formula C15H21N3O4S B2755742 1-(2,6-dimethylmorpholino)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethanone CAS No. 2034398-19-9

1-(2,6-dimethylmorpholino)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethanone

Cat. No. B2755742
CAS RN: 2034398-19-9
M. Wt: 339.41
InChI Key: VRYWZUPTCDVXIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-dimethylmorpholino)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethanone is a useful research compound. Its molecular formula is C15H21N3O4S and its molecular weight is 339.41. The purity is usually 95%.
BenchChem offers high-quality 1-(2,6-dimethylmorpholino)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,6-dimethylmorpholino)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antituberculosis Activity

A study by Selvam Chitra et al. (2011) involved the synthesis of 3-heteroarylthioquinoline derivatives via the Friedlander annulation. These compounds were screened for their in vitro activity against Mycobacterium tuberculosis, identifying several compounds with potent antituberculosis activity. This research highlights the potential of such compounds in the development of new antituberculosis drugs Selvam Chitra et al., 2011.

Antiproliferative and Antimicrobial Properties

A study by M. Gür et al. (2020) focused on Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, designed to investigate their biological activities. Some compounds demonstrated high DNA protective ability and strong antimicrobial activity, suggesting their utility in chemotherapy and as antimicrobial agents M. Gür et al., 2020.

Synthesis of Isoflavones

Research by Qian Hong (2005) detailed the synthesis of 5-methyl-7-methoxy-isoflavone, illustrating the potential for creating compounds with varied biological activities through synthetic chemistry Qian Hong, 2005.

Antineoplastic Agents

A study by W. M. Abdou et al. (2017) discussed the synthesis of thiazolobenzimidazoles with phosphonate esters, showing significant antineoplastic potency. This research contributes to the development of new hydrophilic antineoplastic agents W. M. Abdou et al., 2017.

Novel Antimicrobial Agents

A study by G. Raju et al. (2016) synthesized pyrazole derivatives containing a 2-methylquinoline ring system, evaluating their antibacterial and antifungal activities. The findings underscore the potential for developing novel antimicrobial agents G. Raju et al., 2016.

Heterocyclic Compound Synthesis

Research by Y. Mabkhot et al. (2011) on the synthesis of diheteroaryl thienothiophene derivatives illustrates the chemical versatility and potential applications of such compounds in various fields, including medicinal chemistry Y. Mabkhot et al., 2011.

properties

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-11-8-17(9-12(2)22-11)15(19)10-18-14-7-5-4-6-13(14)16(3)23(18,20)21/h4-7,11-12H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYWZUPTCDVXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CN2C3=CC=CC=C3N(S2(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-dimethylmorpholino)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.